molecular formula C15H13ClN4O2 B11079966 2-Amino-6-(4-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-Amino-6-(4-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B11079966
M. Wt: 316.74 g/mol
InChI Key: CPZDYVHLGPNKQY-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the cyclization of suitable precursors to form the bicyclic ring system.

      Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but they typically involve cyclization reactions, nitrile formation, and substitution reactions.

      Industrial Production: While not widely produced industrially, research laboratories often synthesize it for further investigations.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it reacts with strong acids or bases to modify the amino group or undergoes nucleophilic substitution reactions.

      Major Products: The products formed depend on the specific reaction conditions. Detailed studies are needed to identify all possible products.

  • Scientific Research Applications

      Biology and Medicine: Investigations focus on its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.

      Industry: Although not widely used in industry, its unique structure may inspire the development of novel materials or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes due to its structural features.
    • Further studies are needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C15H13ClN4O2

    Molecular Weight

    316.74 g/mol

    IUPAC Name

    2-amino-6-(4-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

    InChI

    InChI=1S/C15H13ClN4O2/c1-21-15(22-2)14(8-18)11(9-3-5-10(16)6-4-9)13(14,7-17)12(19)20-15/h3-6,11H,1-2H3,(H2,19,20)

    InChI Key

    CPZDYVHLGPNKQY-UHFFFAOYSA-N

    Canonical SMILES

    COC1(C2(C(C2(C(=N1)N)C#N)C3=CC=C(C=C3)Cl)C#N)OC

    Origin of Product

    United States

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